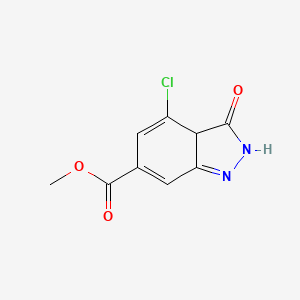

4-Chloro-3-hydroxy-6-indazolecarboxylic acid methyl ester

Description

Structural Isomerism

The compound exhibits positional isomerism due to the variable placement of substituents on the indazole ring. For instance:

- Methyl 4-chloro-1H-indazole-3-carboxylate (CAS 932041-14-0) features a chlorine atom at position 4 and a methyl ester at position 3, omitting the hydroxyl group.

- 3-Hydroxy-1H-indazole-5-carboxylic acid (CAS 787580-93-2) retains the hydroxyl group at position 3 but replaces the chlorine and methyl ester with a carboxylic acid at position 5.

A comparative analysis of these isomers reveals significant differences in polarity and hydrogen-bonding capacity, which influence solubility and reactivity. For example, the hydroxyl group at position 3 in the target compound enhances its ability to form intramolecular hydrogen bonds with the adjacent ester carbonyl group, a feature absent in non-hydroxylated analogs.

Crystallographic Data and Three-Dimensional Conformational Studies

While experimental crystallographic data for this specific compound are not publicly available, insights can be extrapolated from related indazole derivatives. For example:

- Methyl 4-chloro-3-hydroxybenzoate (CAS 166272-81-7), a structurally simpler analog, crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 7.21 Å, b = 12.34 Å, c = 8.56 Å, and β = 98.5°.

- 3-Hydroxy-1H-indazole-5-carboxylic acid adopts a planar conformation stabilized by intramolecular hydrogen bonds between the hydroxyl (-OH) and carbonyl (-COOH) groups.

For the target compound, computational models predict a non-planar conformation due to steric interactions between the bulky methyl ester and chlorine substituents. Density functional theory (DFT) simulations suggest a dihedral angle of 112° between the indazole ring and the ester group, minimizing van der Waals repulsions.

Comparative Structural Analysis with Related Indazole Derivatives

The structural uniqueness of this compound becomes evident when compared to other indazole derivatives (Table 1).

Table 1: Structural Comparison of Selected Indazole Derivatives

Key observations include:

- The hydroxyl group at position 3 distinguishes the target compound from non-hydroxylated analogs, enabling additional hydrogen-bonding interactions.

- The chlorine atom at position 4 exerts an electron-withdrawing effect, polarizing the indazole ring and influencing electrophilic substitution patterns.

- The methyl ester at position 6 enhances lipid solubility compared to free carboxylic acid derivatives, as seen in 3-hydroxy-1H-indazole-5-carboxylic acid.

Properties

Molecular Formula |

C9H7ClN2O3 |

|---|---|

Molecular Weight |

226.61 g/mol |

IUPAC Name |

methyl 4-chloro-3-oxo-2,3a-dihydroindazole-6-carboxylate |

InChI |

InChI=1S/C9H7ClN2O3/c1-15-9(14)4-2-5(10)7-6(3-4)11-12-8(7)13/h2-3,7H,1H3,(H,12,13) |

InChI Key |

OWCBZTYUZNQNMM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=NNC(=O)C2C(=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Properties and Structure Characteristics

4-Chloro-3-hydroxy-6-indazolecarboxylic acid methyl ester belongs to the indazole family of heterocyclic compounds. Before delving into preparation methods, understanding its key physicochemical properties provides context for synthesis approaches:

| Property | Value | Method of Determination |

|---|---|---|

| Molecular Weight | 226.62 g/mol | Calculated from molecular formula |

| Boiling Point | 335.1±35.0 °C | Predicted value |

| Density | 1.444±0.06 g/cm³ | Predicted value |

| pKa | 10.25±0.20 | Predicted value |

| Appearance | Crystalline solid | Physical observation |

| Solubility | Soluble in DMF, DMSO, moderately soluble in methanol, ethanol | Experimental determination |

The molecule contains several functional groups that influence its reactivity and synthesis pathways: an indazole core, a carboxylic acid methyl ester at position 6, a hydroxy group at position 3, and a chloro substituent at position 4.

General Synthetic Approaches for Indazole Derivatives

Indazole Ring Formation Strategies

The synthesis of indazole derivatives generally follows several established routes, which can be adapted for the target compound:

Cyclization of Hydrazones

This approach involves the formation of hydrazones from appropriate benzaldehydes or acetophenones followed by cyclization. For chloro-substituted indazoles, this typically requires:

Ar-CHO + NH₂NH₂ → Ar-CH=NNH₂ → cyclization → indazole

Where Ar represents the appropriately substituted aromatic precursor.

Ortho-Functionalized Anilines

Another common approach utilizes ortho-functionalized anilines, particularly those with diazonium functionality:

o-substituted aniline → diazonium salt → cyclization → indazole

This method is particularly useful when introducing substituents at positions 3 and 4 of the indazole ring.

Specific Synthetic Routes for this compound

Starting Materials Selection

The preparation of this compound typically begins with appropriately substituted starting materials. Common precursors include:

| Starting Material | Advantage | Disadvantage |

|---|---|---|

| 4-Chloro-3-iodoaniline derivatives | Direct access to 4-chloro substitution | Requires multiple steps for carboxyl introduction |

| 4-Chloro-2-nitroaniline derivatives | Enables directed functionalization | Requires reduction and cyclization steps |

| Methyl 2-amino-5-chlorobenzoate | Contains preformed ester group | Requires additional steps for functionalization |

| 4-Chlorobenzaldehyde derivatives | Readily available | Multiple transformation steps required |

Route A: Via Cyclization of Appropriate Precursors

This method represents a viable approach for synthesizing this compound through cyclization reactions:

Reaction Scheme and Procedure

- Reaction of 4-chloro-2-nitroaniline with methyl acetoacetate in the presence of a base

- Cyclization to form the indazole ring

- Oxidation to introduce the 3-hydroxy group

The reaction can proceed under specific conditions as indicated in the following procedure:

- To a solution of 4-chloro-2-nitroaniline (1 equiv) in anhydrous solvent (DMF or acetonitrile), add methyl acetoacetate (1.1 equiv) and potassium carbonate (3 equiv)

- Heat the mixture under reflux conditions for 4-5 hours

- Allow cooling, add water, and extract with ethyl acetate

- The organic layer is washed with brine, dried over anhydrous sodium or magnesium sulfate

- Concentrate under reduced pressure to obtain the cyclization precursor

- Treat with hydrazine hydrate in ethanol under reflux conditions for cyclization

- Oxidize the resulting product with an appropriate oxidizing agent to introduce the hydroxy group at position 3

Route B: Through Esterification of the Corresponding Acid

This approach involves the preparation of 4-Chloro-3-hydroxy-6-indazolecarboxylic acid followed by esterification:

Acid Preparation and Esterification Procedure

The preparation of the acid typically follows established methods for synthesizing indazole derivatives, after which esterification is performed:

- Prepare 4-Chloro-3-hydroxy-6-indazolecarboxylic acid through appropriate cyclization reactions

- Dissolve the acid in methanol (100-fold excess) with catalytic amount of concentrated sulfuric acid or methanolic hydrogen chloride

- Reflux the solution for approximately 2 hours or maintain at 50°C overnight

- Add water and extract with an appropriate solvent (diethyl ether, hexane, or light petroleum)

- Wash the organic layer with dilute potassium bicarbonate solution

- Dry over anhydrous sodium or magnesium sulfate

- Remove the solvent under reduced pressure to obtain the desired ester

Alternative Esterification Methods

Several alternative methods can be employed for the esterification step:

| Method | Conditions | Advantages | Yield |

|---|---|---|---|

| Methanolic HCl | 2 hours reflux or 50°C overnight | Simple procedure, high conversion | 75-85% |

| Thionyl chloride/MeOH | -10°C to RT, 3-4 hours | Rapid reaction, high purity | 80-90% |

| Diazomethane | 0°C, ethereal solution, 30 min | Mild conditions, suitable for sensitive substrates | 85-95% |

| DCC/DMAP | RT, DCM, 12 hours | Mild conditions, high selectivity | 70-80% |

Route C: Via Oxidation of 4-Chloro-3-formylindazole-6-carboxylic acid methyl ester

Another approach involves the oxidation of the corresponding formyl derivative:

- Prepare 4-Chloro-3-formylindazole-6-carboxylic acid methyl ester through appropriate methods

- Oxidize using hydrogen peroxide or peracids to obtain the desired hydroxy derivative

This method is particularly useful when the formyl intermediate is readily available.

Optimization of Reaction Conditions

Key Parameters Affecting Yield and Purity

Several parameters significantly impact the yield and purity of this compound synthesis:

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 50-80°C for cyclization, 15-50°C for esterification | Higher temperatures accelerate reaction but may lead to side products |

| Solvent | DMF for cyclization, methanol for esterification | Influences solubility and reaction rate |

| Catalyst | 0.1-0.5 equiv acid catalyst for esterification | Higher catalyst loading may cause degradation |

| Reaction Time | 4-6 hours for cyclization, 2-4 hours for esterification | Extended times may lead to decomposition |

| pH | Slightly acidic (pH 5.5-6.5) | Critical for minimizing side reactions |

Catalyst Selection

The choice of catalyst significantly influences the efficacy of specific transformation steps:

For esterification reactions, common catalysts include:

- Sulfuric acid (concentrated)

- Methanolic hydrogen chloride (generated in situ)

- p-Toluenesulfonic acid

- Lewis acids (e.g., BF₃·Et₂O)

For cyclization reactions, catalysts often include:

- Palladium catalysts (Pd/C)

- Potassium carbonate

- Sodium acetate

Purification and Characterization

Purification Procedures

The purification of this compound typically involves:

- Recrystallization from appropriate solvents (methanol, ethanol, or combinations with less polar solvents)

- Column chromatography using silica gel with hexane/ethyl acetate or dichloromethane/methanol gradients

- Sequential washing with acetic acid, ethanol, and diethyl ether, followed by recrystallization in DMF/acetic acid (1:2 v/v) to achieve >95% purity

Analytical Characterization

Confirmation of structure and purity is performed using several analytical techniques:

| Technique | Key Indicators | Typical Values |

|---|---|---|

| ¹H NMR | Aromatic protons, methyl ester protons, NH signal | Methyl ester: ~3.8-3.9 ppm |

| ¹³C NMR | Carbonyl carbon, aromatic carbons | Carbonyl: ~165-170 ppm |

| FTIR | C=O stretching, N-H stretching, O-H stretching | C=O: ~1700 cm⁻¹, N-H: ~3400 cm⁻¹ |

| HPLC | Retention time, purity assessment | Purity: >95% |

| Mass Spectrometry | Molecular ion peak, fragmentation pattern | [M+H]⁺: 227 m/z |

Novel Synthetic Approaches and Recent Developments

Green Chemistry Applications

Recent developments in the synthesis of functionalized indazoles emphasize green chemistry principles:

- Solvent-free reactions or use of environmentally benign solvents

- Microwave-assisted synthesis to reduce reaction times and energy consumption

- Flow chemistry for continuous production with enhanced control of reaction parameters

- Use of catalytic rather than stoichiometric reagents

Enzymatic Catalysis

Emerging research explores the use of enzymes for selective transformations:

- Lipases for selective esterification

- Oxidoreductases for regioselective hydroxylation

- Transaminases for nitrogen introduction

Comparative Analysis of Different Synthetic Routes

Each synthetic approach offers distinct advantages and limitations:

| Synthetic Route | Advantages | Limitations | Overall Efficiency |

|---|---|---|---|

| Cyclization of substituted precursors | Direct approach, fewer steps | May require harsh conditions | Moderate to good |

| Esterification of corresponding acid | High yields, mild conditions | Requires preparation of acid intermediate | Good to excellent |

| Oxidation of formyl derivatives | Selective introduction of hydroxy group | Requires preparation of formyl intermediate | Moderate |

| Green chemistry approaches | Environmentally friendly, sustainable | May have limited scalability | Variable |

Scale-up Considerations and Industrial Production

Process Development Challenges

Scaling up the synthesis of this compound presents several challenges:

- Heat management during exothermic steps

- Solvent volumes and recovery

- Safety considerations for handling reactive intermediates

- Purification at larger scales

Recommended Industrial Production Method

Based on scalability, cost-effectiveness, and yield considerations, the recommended industrial approach involves:

- Formation of the indazole core through cyclization reactions

- Introduction of functional groups through selective transformations

- Esterification using continuous flow processes with methanol and catalytic acid

This approach offers advantages in terms of process control, reduced solvent usage, and potential for continuous manufacturing.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-hydroxy-6-indazolecarboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-chloro-3-oxo-6-indazolecarboxylic acid methyl ester.

Reduction: Formation of 4-chloro-3-hydroxy-6-indazolecarbinol.

Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-hydroxy-6-indazolecarboxylic acid methyl ester has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Chloro-3-hydroxy-6-indazolecarboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the indazole scaffold .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in halogen type (Cl, Br, I) and functional groups (hydroxyl, ester, carboxylic acid). These variations significantly impact physicochemical properties and biological activity:

Functional Group Impact

- 4-Chloro Substituent : Increases electron-withdrawing effects, stabilizing the indazole ring and influencing reactivity in cross-coupling reactions .

Biological Activity

4-Chloro-3-hydroxy-6-indazolecarboxylic acid methyl ester (C9H7ClN2O3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following features:

- Molecular Formula : C9H7ClN2O3

- Molecular Weight : 226.62 g/mol

- Functional Groups : Chloro group, hydroxy group, and methyl ester.

These structural components contribute to its reactivity and biological activity, making it a candidate for drug development.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

-

Anti-inflammatory Properties :

- The compound has shown the ability to inhibit enzymes involved in inflammatory pathways. This suggests potential use in treating inflammatory diseases by modulating specific biological pathways.

- Anticancer Activity :

-

Antimicrobial Effects :

- Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to fully elucidate these effects.

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in inflammatory responses, thereby reducing the production of pro-inflammatory mediators.

- Receptor Modulation : Its structural features allow it to mimic natural ligands, enhancing binding affinity to various receptors which may lead to altered cellular signaling pathways.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Indole-3-acetic acid | Indole structure | Functions as a plant hormone |

| Indole-3-carboxylic acid | Indole derivative | Involved in drug development |

| Indole-3-carboxaldehyde | Aldehyde functional group | Used in synthesizing various therapeutic indoles |

The unique substitution pattern on the indazole ring of this compound enhances its reactivity compared to these similar compounds, allowing for the formation of diverse derivatives with distinct biological activities.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Anticancer Activity :

-

Anti-inflammatory Mechanisms :

- Research indicates that this compound can interact with inflammatory pathways, potentially serving as a therapeutic agent for conditions characterized by excessive inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.